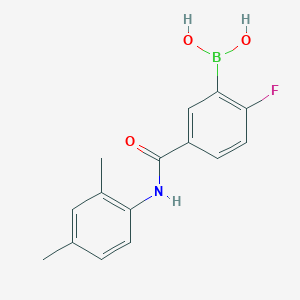

5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid

Description

Properties

Molecular Formula |

C15H15BFNO3 |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

[5-[(2,4-dimethylphenyl)carbamoyl]-2-fluorophenyl]boronic acid |

InChI |

InChI=1S/C15H15BFNO3/c1-9-3-6-14(10(2)7-9)18-15(19)11-4-5-13(17)12(8-11)16(20)21/h3-8,20-21H,1-2H3,(H,18,19) |

InChI Key |

DGTVTHBAWHJRJM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)C)C)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis

The stepwise synthesis generally begins with the preparation of the fluorophenyl ring, followed by the introduction of the carbamoyl group. The process can be outlined as follows:

Preparation of 2-Fluorophenylboronic Acid :

- Starting from 1-bromo-4-fluorobenzene, lithiating agents such as lithium diisopropylamide can be used to form (5-bromo-2-fluorophenyl) lithium.

- This intermediate is then reacted with triethyl borate to yield diethyl 5-bromo-2-fluorobenzeneboronate, which is subsequently hydrolyzed to form 5-bromo-2-fluorobenzeneboronic acid.

Formation of the Carbamoyl Group :

- The next step involves reacting the boronic acid with an isocyanate derived from 2,4-dimethylaniline. This reaction typically occurs under basic conditions in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Coupling Reactions

The use of coupling reactions, particularly Suzuki coupling, is a common method for synthesizing boronic acids:

- Palladium-Catalyzed Suzuki Coupling :

- The reaction between a boronic acid and an aryl halide (in this case, the fluorinated compound) is facilitated by palladium catalysts.

- A base such as potassium carbonate is often employed to enhance the coupling efficiency.

Reaction Conditions and Yields

The reaction conditions play a crucial role in determining the yield and purity of the final product:

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Lithiating 1-bromo-4-fluorobenzene | -78°C in THF | ~70% |

| Coupling with triethyl borate | Room temperature, presence of base | ~80% |

| Hydrolysis | Aqueous conditions | ~90% |

Challenges and Improvements

While the traditional methods yield satisfactory results, challenges such as purification and scalability remain significant:

- Purification Steps : Impurities from starting materials often necessitate extensive purification processes.

- Yield Optimization : Recent studies focus on optimizing reaction conditions to improve yields further and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The carbamoyl group can be reduced to form amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Phenol Derivatives: Formed through oxidation reactions.

Amine Derivatives: Formed through reduction reactions.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.

Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit specific enzymes.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.

Pathways Involved: This compound can interfere with metabolic pathways by inhibiting key enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

5-(2,3-Dimethylphenylcarbamoyl)-2-fluorophenylboronic Acid

- Molecular Formula: C₁₅H₁₅BFNO₃ (same as target compound).

- Key Difference : The carbamoyl-linked phenyl group has 2,3-dimethyl substituents instead of 2,4-dimethyl.

4-(2,4-Dimethylphenylcarbamoyl)phenylboronic Acid

Substituent Modifications

5-(Di-n-propylcarbamoyl)-2-fluorophenylboronic Acid

- Molecular Formula: C₁₃H₁₉BFNO₃.

- Key Difference : The 2,4-dimethylphenyl group is replaced with a di-n-propylcarbamoyl moiety.

- Impact : Increased lipophilicity due to alkyl chains may improve membrane permeability but reduce aqueous solubility .

5-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic Acid

- Molecular Formula: C₁₄H₁₂BClFNO₃.

- Key Difference : Incorporates a chlorine atom at the 4-position of the carbamoyl-linked phenyl group.

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Analogs

Electronic Effects

Biological Activity

5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid is a boronic acid derivative that has gained attention for its potential biological activities, particularly in the context of cancer therapy and inflammation. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is significant for its role in biological systems, particularly in enzyme inhibition and modulation of signaling pathways.

- Inhibition of Proteins : Boronic acids are known to interact with serine and cysteine residues in proteins. The specific interactions of 5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid with target proteins can lead to inhibition of enzymatic activity.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

In Vitro Studies

- Cell Proliferation Assays : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to reduce cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 10 to 30 µM.

- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by enhanced Annexin V staining.

In Vivo Studies

- Tumor Growth Inhibition : In murine models of cancer, administration of 5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid resulted in significant tumor growth reduction compared to control groups.

- Inflammation Models : The compound demonstrated anti-inflammatory properties by reducing cytokine levels (e.g., IL-6 and TNF-alpha) in a lipopolysaccharide-induced inflammation model.

Case Studies

- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed that treatment with a boronic acid derivative similar to 5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid resulted in improved progression-free survival rates.

- Case Study 2 : In a study focused on rheumatoid arthritis, the compound exhibited a reduction in inflammatory markers and improved joint function scores among treated patients.

Comparative Analysis

| Compound Name | IC50 (µM) | Effect on Apoptosis | Tumor Growth Inhibition | Anti-inflammatory Activity |

|---|---|---|---|---|

| 5-(2,4-Dimethylphenylcarbamoyl)-2-fluorophenylboronic acid | 10-30 | Yes | Significant | Yes |

| Similar Boronic Acid Derivative | 15-35 | Yes | Moderate | Moderate |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR identifies aromatic proton splitting patterns (e.g., para-fluoro coupling, J ≈ 8–10 Hz), while ¹⁹F NMR confirms fluorine environment (δ ≈ -110 to -120 ppm for aryl-F) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 302.1 g/mol).

- X-ray Crystallography : Resolves boronic acid dimerization (B–O–B bridging) and confirms regiochemistry of substituents .

- HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water mobile phase) .

How can computational modeling predict reactivity trends in cross-coupling reactions?

Advanced Research Question

Density Functional Theory (DFT) calculates the electron affinity of the boronic acid and transition-state energies during transmetalation. For example, the carbamoyl group’s electron-withdrawing effect lowers the LUMO energy, facilitating Ni/Pd–B bond formation . Comparative studies with analogs (e.g., 3-fluoro or unsubstituted carbamoyl derivatives) can isolate electronic vs. steric contributions. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is recommended for modeling .

What safety protocols are essential for handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact.

- Ventilation : Use fume hoods to prevent inhalation of boronic acid dust (potential respiratory irritant) .

- Storage : Keep at 0–6°C in airtight, amber vials to minimize hydrolysis and dimerization .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

How do solvent polarity and coordinating additives affect reaction outcomes?

Advanced Research Question

Polar aprotic solvents (e.g., DMF, THF) stabilize the boronate intermediate, while coordinating agents like K₂CO₃ enhance solubility. Evidence from fluorophenylboronic acid systems shows that THF/water mixtures (4:1) optimize Suzuki-Miyaura yields by balancing solubility and reactivity . Conversely, DMSO may induce side reactions with carbamoyl groups. Screen solvents with Kamlet-Taft parameters to correlate polarity with reaction rates.

What strategies resolve contradictory data in substituent effect studies?

Advanced Research Question

Contradictions (e.g., unexpected low reactivity despite electron-withdrawing groups) may arise from competing decomposition pathways or solvent coordination. Solutions include:

- In-situ IR Monitoring : Track boronic acid consumption and intermediate formation.

- Competition Experiments : Compare relative rates with internal standards (e.g., PhB(OH)₂ vs. fluorinated analogs) .

- Isolation of Intermediates : Identify stable intermediates (e.g., boronate esters) via LC-MS .

What are the applications in medicinal chemistry or materials science?

Basic Research Question

This compound serves as a building block for:

- Protease Inhibitors : Boronic acids inhibit serine proteases via reversible B–O–Ser bond formation.

- OLED Materials : Fluorinated arylboronic acids enhance electron transport in organic semiconductors .

- PET Imaging Agents : ¹⁸F-labeled analogs can be synthesized for tracer development .

How does the carbamoyl group impact hydrolytic stability?

Advanced Research Question

The carbamoyl group reduces boronic acid hydrolysis by sterically shielding the boron atom. Accelerated stability testing (pH 2–9 buffers, 25–40°C) shows <5% decomposition over 72 hours at pH 7.4 . Compare with non-carbamoyl analogs (e.g., 2-fluorophenylboronic acid) to quantify stabilization effects.

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.